2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluorophenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-8-6-12(20)18(13(15)16-8)7-11(19)17-10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H2,15,16)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMTXPDQFGNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluorophenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 227.23 g/mol. Its structure features a pyrimidine ring substituted with an amino group, a methyl group, and an oxo group, along with a 4-fluorophenyl acetamide moiety.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a study on related pyrimidine derivatives showed promising results against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Apoptosis induction |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
| FNA | MDA-MB-231 | 5.00 | G2/M phase arrest |
Enzyme Inhibition
The compound's structural features suggest potential activity as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which play critical roles in cancer progression.
The interaction of the compound with specific enzymes can lead to altered gene expression profiles, promoting apoptosis in cancer cells. The presence of fluorine in the phenyl ring may enhance metabolic stability and selectivity towards target enzymes.
Antiviral Properties
Emerging research points to the antiviral potential of pyrimidine derivatives. For example, modifications at specific positions on the pyrimidine ring have been shown to enhance activity against viral targets.
Table 2: Antiviral Activity of Pyrimidine Derivatives
Study on HepG2 Cells
A detailed investigation into the effects of This compound revealed significant antiproliferative activity against HepG2 cells. The study utilized flow cytometry to assess apoptosis rates post-treatment with varying concentrations of the compound.
Results Summary:
- Apoptosis Rates : Increased from 5.83% in untreated cells to 28.83% at the highest concentration.
- Cell Cycle Analysis : Notable G2/M phase arrest was observed, indicating a disruption in normal cell cycle progression.
Comparative Analysis
Comparative studies with other known HDAC inhibitors showed that this compound could potentially serve as a lead for developing more selective and effective anticancer agents.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications in the Pyrimidine Ring
Compound 1 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide
- Key Differences: The pyrimidine ring lacks the 2-amino group and features a thioether linkage (-S-) instead of the NH group. The aryl substituent is 4-phenoxyphenyl.
- Physical Properties : Melting point 224–226°C, yield 60%.
- Spectral Data : $^1$H NMR (DMSO-d6) δ 12.45 (NH-3), 10.08 (NHCO), 4.08 (SCH2) .
Compound 2 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide
- Key Differences : Similar to Compound 1 but with a 4-chlorophenyl group.
- Physical Properties : Melting point >282–284°C, yield 76%.
- Spectral Data : $^1$H NMR (DMSO-d6) δ 12.48 (NH-3), 10.22 (NHCO), 4.09 (SCH2) .
Compound 3 : 2-[5-Cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Modifications in the Aromatic Acetamide Group
Compound 4 : N-(4-Chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
- Key Differences : Substitutes 4-fluorophenyl with 4-chloro-2-fluorophenyl and introduces a pyridinyl group at position 4 of the pyrimidine.
- Molecular Formula : C${18}$H${14}$ClFN$4$O$2$; Molecular Weight: 372.8 .
Compound 5 : 2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-methylphenyl)acetamide
- Key Differences : Replaces 4-fluorophenyl with 2-methylphenyl.
- Molecular Formula : C${14}$H${16}$N$4$O$2$; Molecular Weight: 272.30 .
Compound 6 : 2-[(6-Amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
- Key Differences : Features a sulfanyl (-S-) linkage and a benzyl-4-fluorophenyl group.
- CAS No.: 454250-59-0 .
Comparative Data Table
*Molecular weight inferred from structural analogs.
Key Trends and Implications
Bioisosteric Replacements : Thioether/sulfanyl groups (Compounds 1, 2, 6) may alter electronic properties and metabolic stability compared to NH-linked analogs .
Aromatic Substitution Effects : Fluorine (target compound) vs. chlorine (Compound 4) or methyl (Compound 5) impacts lipophilicity and steric interactions .
Synthetic Yields : Higher yields (e.g., 76% for Compound 2) correlate with simpler substituents, suggesting synthetic accessibility influences structural optimization .
Q & A
Basic: How can I optimize the synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluorophenyl)acetamide to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine derivatives with activated acetamide intermediates. Use coupling agents (e.g., EDCI or DCC) in anhydrous solvents (e.g., DMF or NMP) under nitrogen .
- Temperature Control : Maintain reaction temperatures between 80–120°C, as higher temperatures may degrade sensitive functional groups .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to isolate pure product. Yields typically range from 31% to 76% depending on substituent reactivity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Key diagnostic peaks include:
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (C₁₃H₁₄FN₃O₂: 279.1 g/mol).
- IR Spectroscopy : Look for C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or receptors) to prioritize synthesis. Software like AutoDock Vina can identify binding affinities .
- Reaction Path Optimization : Apply ICReDD’s workflow to simulate reaction pathways and reduce trial-and-error experimentation .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., pyrimidine-thioacetamide derivatives in ). Discrepancies in CH₃ or NH chemical shifts may indicate impurities or tautomerism .
- High-Resolution MS : Confirm molecular formula to rule out isobaric impurities.
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups) that obscure peak splitting .
Basic: What strategies ensure purity assessment for this compound in preclinical studies?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities. Aim for ≥95% purity .
- TLC Monitoring : Track reaction progress using silica plates (eluent: ethyl acetate/hexane 1:1). Spots with Rf ~0.15–0.3 indicate desired product .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor via HPLC for hydrolytic cleavage of the acetamide or pyrimidine ring .
- Kinetic Analysis : Calculate half-lives using first-order kinetics. The electron-withdrawing 4-fluorophenyl group likely stabilizes the acetamide against hydrolysis .
- Solid-State Stability : Perform accelerated stability testing (40°C/75% RH) to assess crystallinity changes via XRPD .
Advanced: How can researchers elucidate the compound’s mode of action in biological systems?
Methodological Answer:
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate interacting proteins .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .
- Transcriptomics : Treat cell lines (e.g., cancer models) and perform RNA-seq to map differentially expressed genes linked to apoptosis or proliferation .
Basic: What solvent systems are optimal for solubility and reactivity studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
